3-((2-Bromophenyl)amino)-5-methylcyclohex-2-EN-1-one
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Overview
Description
3-((2-Bromophenyl)amino)-5-methylcyclohex-2-EN-1-one is an organic compound characterized by the presence of a bromophenyl group attached to an amino group, which is further connected to a methylcyclohexenone structure
Mechanism of Action
These groups are often found in various organic compounds and can participate in a variety of chemical reactions. For instance, bromophenyl groups can be involved in Suzuki-Miyaura cross-coupling reactions , which are widely used in organic synthesis . Cyclohexenone is a type of enone and can undergo various reactions such as conjugate addition and cyclization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromophenyl)amino)-5-methylcyclohex-2-EN-1-one typically involves the reaction of 2-bromophenylamine with 5-methylcyclohex-2-en-1-one under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, while solvents such as ethanol or methanol are frequently employed.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((2-Bromophenyl)amino)-5-methylcyclohex-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-((2-Bromophenyl)amino)-5-methylcyclohex-2-EN-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylamine: Shares the bromophenyl group but lacks the cyclohexenone structure.
5-Methylcyclohex-2-en-1-one: Contains the cyclohexenone structure but lacks the bromophenyl group.
3-((2-Chlorophenyl)amino)-5-methylcyclohex-2-EN-1-one: Similar structure with a chlorine atom instead of bromine.
Uniqueness
3-((2-Bromophenyl)amino)-5-methylcyclohex-2-EN-1-one is unique due to the combination of the bromophenyl group and the cyclohexenone structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(2-bromoanilino)-5-methylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-9-6-10(8-11(16)7-9)15-13-5-3-2-4-12(13)14/h2-5,8-9,15H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSPFDYPQPHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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